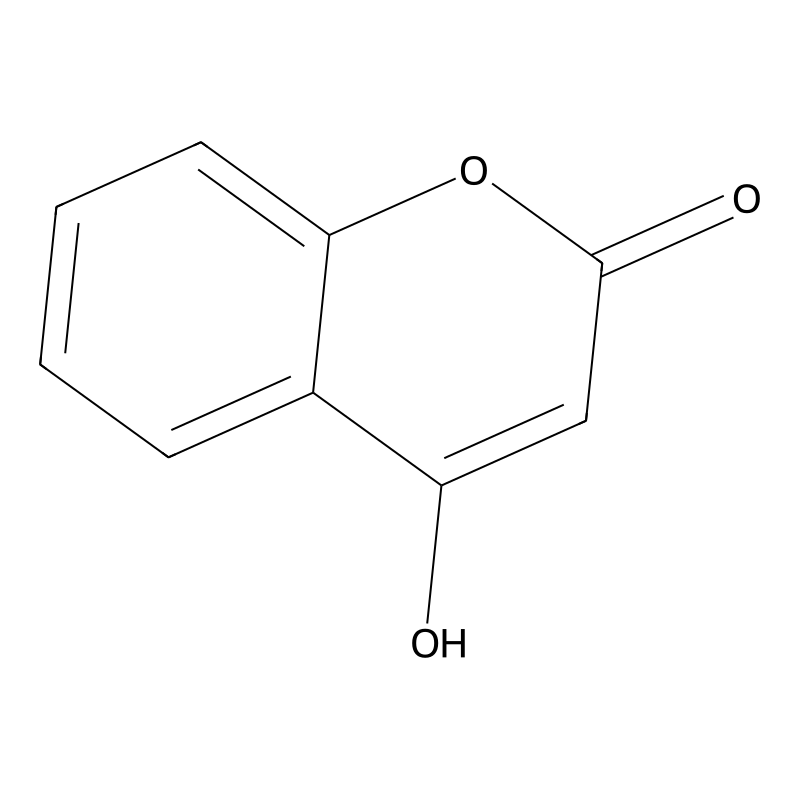

4-Hydroxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxycoumarin has been reported in Ruta graveolens, Vitis vinifera, and Apis cerana with data available.

Comprehensive Technical Guide: 4-Hydroxycoumarin Structure and Biosynthesis

Structural Elucidation and Physicochemical Properties

4-Hydroxycoumarin is a simple coumarin derivative characterized by a 1-benzopyran-2-one core structure, where a hydroxy group is substituted at the C-4 position of the pyrone ring. This specific substitution pattern is the foundation for its unique chemical reactivity and diverse biological activities. The molecule's core consists of a fused benzene and α-pyrone ring system, forming the basic benzopyrone scaffold [1] [2]. The 4-hydroxy group enables tautomerization and allows the molecule to act as a key precursor for a vast array of derivatives through reactions at this active position [3].

The structural motif of this compound serves as the fundamental building block for a major class of anticoagulants, which are characterized by a 3-substituted this compound structure [3] [1]. This includes widely used pharmaceuticals like warfarin and rodenticides like brodifacoum. The planarity of the fused ring system and the conjugated π-electrons contribute to its stability and ability to participate in stacking interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Context |

|---|---|---|

| Molecular Formula | C₉H₆O₃ | [1] [4] |

| Molar Mass | 162.14 g·mol⁻¹ | [1] [4] |

| Melting Point | 212 °C | [4] |

| Physical Appearance | White to light yellow powder or crystal | [4] |

| Purity (Commercial) | >98.0% (GC) | [4] |

| Storage Conditions | Room temperature (recommended in a cool, dark place <15°C) | [4] |

Natural Biosynthetic Pathways

Plant Biosynthesis via Biphenyl Synthase

In plants such as Sorbus aucuparia, this compound is synthesized through a concise two-enzyme pathway. The process begins with the activation of salicylate to salicoyl-CoA, catalyzed by a salicylate:CoA ligase (SCL). The key cyclization step is then performed by a biphenyl synthase (BIS), which catalyzes a single decarboxylative condensation of salicoyl-CoA with malonyl-CoA to form the this compound ring structure directly [5]. This pathway represents a direct and efficient route found in certain plants, where BIS enzymes, upon elicitor treatment, show a pronounced substrate preference for salicoyl-CoA over benzoyl-CoA, facilitating the specific production of this compound [6] [5].

Fungal Biosynthesis and Dicoumarol Formation

In fungi, this compound is a metabolic intermediate derived from the precursor coumarin during the fermentation of plant materials [1]. Notably, in spoiled sweet clover silages, molds like Penicillium and Aspergillus can produce this compound [5]. A significant downstream event occurs spontaneously in the presence of environmental formaldehyde, where two molecules of this compound link via a methylene bridge to form dicoumarol [1] [5]. This compound is a potent anticoagulant and the cause of "sweet clover disease" in livestock, and it served as the prototype for the entire class of synthetic this compound anticoagulant drugs [6] [1].

Figure 1: Natural biosynthetic pathways of this compound in plants and fungi, and spontaneous formation of Dicoumarol. SCL: Salicylate:CoA Ligase; BIS: Biphenyl Synthase; ICS: Isochorismate Synthase; IPL: Isochorismate Pyruvate Lyase.

Engineered Microbial Biosynthesis and Experimental Data

Reconstituted De Novo Pathway in E. coli

A significant breakthrough in this compound production is the complete engineering of a novel biosynthetic pathway in Escherichia coli, enabling de novo synthesis from simple carbon sources. This approach integrates genes from bacterial salicylate biosynthesis and plant-derived cyclization enzymes, moving away from dependence on plant extracts or petrochemical feedstocks [6]. The engineered pathway comprises an upper module for salicylate biosynthesis and a lower module for its conversion to 4HC.

- Upper Module (Salicylate Biosynthesis): This module diverts carbon from the endogenous shikimate pathway. Chorismate, a key intermediate, is converted to isochorismate by isochorismate synthase (e.g., EntC from E. coli). Ischorismate is then converted to salicylate by isochorismate pyruvate lyase (e.g., PchB from Pseudomonas fluorescens) [6].

- Lower Module (4HC Formation): Salicylate is activated to salicoyl-CoA by a salicylate:CoA ligase (e.g., SdgA from Streptomyces sp. WA46). Finally, a bifunctional biphenyl synthase (e.g., BIS3 from Sorbus aucuparia) catalyzes the decarboxylative condensation of salicoyl-CoA with one molecule of malonyl-CoA to form This compound [6].

Figure 2: Engineered de novo biosynthetic pathway for this compound in E. coli and subsequent in situ semisynthesis of Warfarin.

Protocol: Microbial Biosynthesis and Optimization

Strain Engineering and Fermentation:

- Plasmid Construction: Assemble expression vectors (e.g., pZE series) containing the biosynthetic genes as an operon. A validated construct is pZE-EPBS, which includes genes for entC, pchB, BIS3, and sdgA [6].

- Host Transformation: Introduce the constructed plasmid into an appropriate E. coli host strain (e.g., E. coli K-12 MG1655).

- Fermentation: Inoculate engineered strains in defined mineral medium (e.g., M9) supplemented with glucose. Cultivate at 30-37°C with vigorous shaking (e.g., 250 rpm). Production typically follows a growth-dependent pattern, with titers accumulating during the stationary phase [6].

Analytical Quantification (HPLC):

- Sample Preparation: Centrifuge culture samples (1 mL) to remove cells. Acidity the supernatant and extract with an equal volume of ethyl acetate.

- HPLC Conditions: Analyze extracts using a reversed-phase C18 column. Use a mobile phase gradient from water to acenonitrile, both containing 0.1% formic acid. Detect this compound by its UV absorbance at 280-290 nm [6].

- Metabolite Identification: Confirm identity by comparing retention time and UV spectrum with an authentic standard. Quantify using a calibration curve of pure this compound.

Table 2: Key Enzymes in the Engineered Microbial Pathway for this compound

| Enzyme | Gene / Example | Source Organism | Catalytic Function | Key Kinetic Parameter |

|---|---|---|---|---|

| Isochorismate Synthase | entC | Escherichia coli | Converts chorismate to isochorismate | KM = 11.93 µM; kcat = 2.12 s⁻¹ [6] |

| Isochorismate Pyruvate Lyase | pchB | Pseudomonas fluorescens | Converts isochorismate to salicylate | Estimated turnover number = 15.8 s⁻¹ [6] |

| Salicylate:CoA Ligase | sdgA | Streptomyces sp. WA46 | Activates salicylate to salicoyl-CoA | KM = 4.05 µM; kcat = 10.63 s⁻¹ [6] |

| Biphenyl Synthase | BIS3 | Sorbus aucuparia | Condenses salicoyl-CoA & malonyl-CoA to form 4HC | Preferential substrate: salicoyl-CoA [6] |

Chemical Synthesis and Experimental Protocols

While biosynthesis offers a sustainable future, classical chemical synthesis remains a vital and widely used method for producing this compound and its derivatives in the laboratory. The most common route is the base-catalyzed cyclization of ethyl acetylsalicylate, which proceeds through an intramolecular Claisen condensation.

Detailed Experimental Protocol: Synthesis from Acetylsalicylic Acid

This protocol outlines a modern adaptation of the classical synthesis, providing a practical and reliable method for producing this compound on a laboratory scale [7].

Reaction Mechanism: The synthesis begins with acetylsalicylic acid (aspirin), which is first esterified to form ethyl acetylsalicylate. In the presence of a strong base, this ester undergoes deprotonation at the methyl group of the acetyl moiety to form a carbanion. This enolate attacks the ester carbonyl of the neighboring salicylate group, leading to cyclization and the formation of the this compound core after work-up [7].

Step-by-Step Procedure:

- Esterification: Place acetylsalicylic acid (10 g, 0.055 mol) and absolute ethanol (50 mL) in a round-bottom flask. With constant stirring, carefully add concentrated sulfuric acid (2 mL) down the side of the flask. Equip the flask with a reflux condenser and heat the mixture under reflux in an oil bath at 100°C for 4 hours.

- Isolation of Ester: After cooling, carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the resulting mixture with three 50 mL portions of diethyl ether. Combine the ether extracts and wash sequentially with a 5% sodium bicarbonate solution (until effervescence ceases) and then with brine. Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent on a rotary evaporator to obtain ethyl acetylsalicylate as a crude oil.

- Cyclization: Dissolve the crude ethyl acetylsalicylate in dry sodium-dried ether (50 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser. Add a small amount of sodium wire (approx. 0.5 g) and warm gently to initiate the reaction. Once the reaction commences, add an additional 2.5 g of sodium wire in small portions over 1 hour while maintaining gentle reflux. After the addition is complete, continue stirring and reflux for another 4 hours.

- Work-up and Purification: Cool the reaction mixture and cautiously decompose any unreacted sodium by adding small pieces of crushed ice with stirring. Acidify the aqueous layer carefully with dilute hydrochloric acid to pH ~3. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

- Recrystallization: Purify the crude this compound by recrystallization from 50% aqueous ethanol to obtain white to light yellow crystals. The typical yield is approximately 40-50% based on the starting acetylsalicylic acid, with a melting point of 210-212°C [7].

Bioactivity and Research Outlook

Pharmaceutical Applications and Mechanism of Action

This compound itself is the immediate precursor for a vast class of pharmacologically active compounds. Its primary significance lies in the 3-substituted derivatives that function as vitamin K antagonists [3] [6]. These drugs, including warfarin, acenocoumarol, and phenprocoumon, are mainstays in the oral treatment of thromboembolic diseases. Their mechanism involves inhibition of the vitamin K epoxide reductase (VKOR) complex in the liver, which disrupts the vitamin K cycle necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. This results in the production of inactive clotting factors and effective anticoagulation [3] [1]. Beyond anticoagulation, the this compound scaffold exhibits a wide spectrum of biological activities, serving as a lead structure for developing agents with analgesic, anti-inflammatory, antibacterial, antiviral, and anticancer properties [3] [2].

Future Research Directions

The field of this compound research is dynamic, with several promising frontiers, particularly in sustainable production and drug discovery.

- Metabolic Engineering for Scale-Up: Future work will focus on optimizing the engineered E. coli platform to achieve industrially relevant titers. This includes fine-tuning gene expression, enhancing the malonyl-CoA and salicoyl-CoA precursor supply, and implementing advanced fermentation strategies. The successful demonstration of in situ semisynthesis of warfarin in the microbial host paves the way for one-pot fermentative production of complex final drug molecules [6].

- Pathway Discovery and Enzyme Engineering: The biosynthetic pathways in native producers, especially fungi, are not fully elucidated [6]. Discovering novel enzymes, such as specific cytochrome P450s or CoA-ligases, could provide new tools for biocatalysis. Furthermore, directed evolution of enzymes like BIS and SCL could improve their catalytic efficiency and substrate specificity, boosting pathway flux [8] [6].

- Combinatorial Biosynthesis: The microbial platform opens avenues for combinatorial biosynthesis. By introducing diverse substrate-specific enzymes or engineering pathway promiscuity, it is possible to generate "unnatural" natural this compound derivatives with novel chemical structures and improved pharmacological profiles, accelerating drug discovery [8].

References

- 1. This compound [en.wikipedia.org]

- 2. The biosynthetic pathway of coumarin and its genetic ... [frontiersin.org]

- 3. Synthetic Approaches and Biological Activities of 4 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound 1076-38-6 | TCI AMERICA [tcichemicals.com]

- 5. MetaCyc this compound and dicoumarol biosynthesis [vm-trypanocyc.toulouse.inra.fr]

- 6. Microbial biosynthesis of the anticoagulant precursor 4- ... [nature.com]

- 7. US2465293A - Synthesis of 4-hydroxycoumarins [patents.google.com]

- 8. Recent advances in the biosynthesis of coumarin and its ... [sciencedirect.com]

4-Hydroxycoumarin basic pharmacological properties

Core Pharmacological Profile

| Aspect | Description |

|---|---|

| Principal Activity | Serves as the direct precursor for vitamin K antagonist anticoagulants; the parent compound itself is not an anticoagulant [1]. |

| Key Derivatives & Uses | Pharmaceuticals: Warfarin, Acenocoumarol, Phenprocoumon (Anticoagulants) [1]. Rodenticides: Brodifacoum, Difenacoum, Flocoumafen [2] [1]. | | Mechanism of Action | Derived drugs inhibit the enzyme vitamin K epoxide reductase, depleting reduced vitamin K in tissues. This disrupts the activation of vitamin K-dependent clotting factors [2] [1]. | | Reported Biological Activities | Analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-bacterial, anti-viral, and anti-cancer properties [2]. |

Mechanism of Action as an Anticoagulant

The pharmacological significance of 4-hydroxycoumarin derivatives primarily lies in their ability to prevent blood clotting. The diagram below illustrates the mechanism through which these derivatives exert their anticoagulant effect.

This mechanism explains why this compound derivatives are classified as Vitamin K Antagonists (VKAs). The "super-warfarin" rodenticides like brodifacoum have larger lipophilic substituents, causing them to be retained in the body for much longer periods [1].

Experimental Protocol for Anti-inflammatory Activity Evaluation

Recent research has expanded the potential applications of this compound derivatives. Here is a detailed methodology for evaluating their anti-inflammatory activity based on a recent study:

1. In Vitro Anti-inflammatory Screening

- Cell Line: Use murine macrophage cell line J774A.1 or human monocytic cell line THP-1.

- Cell Culture: Maintain cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁵ cells per well and allow to adhere overnight.

- Compound Treatment & Inflammation Induction: Pre-treat cells with various concentrations of the this compound derivatives for a set time (e.g., 1-2 hours). Then, stimulate inflammation by adding Lipopolysaccharides (LPS) to the culture medium at a final concentration of 1 µg/mL.

- Incubation & Sample Collection: Incubate the cells for a predetermined period (e.g., 24 hours). After incubation, centrifuge the culture plates and collect the supernatant.

- Cytokine Measurement: Measure the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

- Data Analysis: Calculate the percentage inhibition of IL-6 release and determine the IC₅₀ value (concentration that inhibits 50% of IL-6 release) for active compounds [3].

2. Investigation of Molecular Mechanism

- Western Blot Analysis: To probe the signaling pathway, treat and stimulate cells as above. After incubation, lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the MAPK signaling pathway (such as p-p38, p-ERK, p-JNK) and their total forms. Use appropriate secondary antibodies and detection reagents to visualize the protein bands. The results can show if the derivative suppresses the phosphorylation of these proteins, indicating suppression of the MAPK pathway [3].

3. In Vivo Validation

- Animal Model: Use specific pathogen-free (SPF) male C57BL/6 mice.

- Disease Model Induction:

- For Acute Lung Injury (ALI): Induce lung injury by intranasal instillation of LPS.

- For Colitis: Induce colitis by administering Dextran Sulfate Sodium (DSS) in the drinking water for several days.

- Compound Administration: Administer the test derivative (e.g., via intraperitoneal injection) during and after disease induction.

- Assessment: Evaluate the therapeutic effect by measuring disease activity indices, histological analysis of tissue sections (lung or colon), and measuring cytokine levels in tissue homogenates [3].

Biosynthesis and Synthetic Chemistry

For researchers interested in production, both microbial biosynthesis and chemical synthesis pathways have been developed.

Microbial Biosynthesis: An artificial biosynthetic pathway has been successfully engineered in E. coli.

- Pathway: Chorismate → Salicylate (via EntC/PchA and PchB) → Salicoyl-CoA (via SdgA) → this compound (via BIS3) [4] [5].

- Optimization: Disrupting the native thioesterase gene ydiI in E. coli to prevent salicoyl-CoA degradation significantly boosted production, reaching up to ~500 mg/L in shake flasks and up to 935 mg/L in optimized knockout strains [4] [5].

Chemical Synthesis: A variety of efficient synthetic methods are available.

- One-Pot Multicomponent Reactions: 3-functionalized this compound derivatives can be synthesized via a catalyst-free, three-component domino reaction of this compound, phenylglyoxal, and an arylaminocyclopent-enone or arylaminofuranone under microwave irradiation. This method offers high yields (70%-95%) and uses a group-assisted purification (GAP) process that avoids chromatography [6].

- Conventional Coupling: A common industrial synthesis for anticoagulants like flocoumafen involves a multi-step route starting from Friedel-Crafts acylation, proceeding through a tetralone intermediate, and culminating in an acid-catalyzed coupling reaction between the tetralone-derived alcohol and this compound itself [2].

References

- 1. 4-Hydroxycoumarins [en.wikipedia.org]

- 2. Synthetic Approaches and Biological Activities of 4 ... [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioactivity evaluation of 4 ... [sciencedirect.com]

- 4. Microbial biosynthesis of the anticoagulant precursor 4- ... [nature.com]

- 5. Elevating this compound production through ... [pubmed.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis of 3-Functionalized this compound ... [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action as an Anticoagulant Precursor

4-Hydroxycoumarin is the essential building block for synthetic vitamin K antagonist (VKA) anticoagulants like warfarin [1] [2]. The table below summarizes the key aspects of this well-established mechanism.

| Aspect | Description |

|---|---|

| Primary Target | Vitamin K epoxide reductase (VKOR) complex in the liver [1] [2]. |

| Key Players | 4-HC Derivatives: Warfarin, acenocoumarol, phenprocoumon, dicoumarol [1]. |

| Vitamin K: Cofactor for the enzyme that activates clotting factors. | |

| Clotting Factors: Factors II, VII, IX, X, and anticoagulant proteins C & S [2]. | |

| Molecular Mechanism | VKOR recycles inactive vitamin K epoxide back to active, reduced vitamin K. 4-HC-based drugs inhibit VKOR, depleting the body's active vitamin K reserves [1] [2]. |

| Physiological Effect | Without active vitamin K, the liver produces clotting factors that are structurally incomplete and functionally inactive, leading to effective anticoagulation [2]. |

| Clinical Significance | Used to treat and prevent thrombotic disorders like thrombophlebitis and pulmonary embolism [3]. |

Diverse Pharmacological Activities and Mechanisms

Beyond anticoagulation, this compound and its synthetic derivatives exhibit a broad spectrum of biological activities, as summarized below.

| Pharmacological Activity | Reported Mechanisms & Notes |

|---|

| Anti-inflammatory & Antinociceptive | - Modulates cytokine levels (e.g., reduces TNF-α) [4].

- Inhibits iNOS (inducible Nitric Oxide Synthase) via molecular docking studies [4].

- Interacts with NMDA receptors (N-methyl-D-aspartate receptor) in silico [4].

- Effect does not involve the opioid receptor pathway [4]. | | Anticancer | - Serves as a scaffold for developing multi-target agents [5] [6].

- Derivatives induce apoptosis, target PI3K/Akt/mTOR pathways, inhibit carbonic anhydrase, and disrupt microtubules [6]. | | Antibacterial & Antifungal | Exhibits a broad spectrum of activity, with specific potency varying by derivative structure [5] [7]. | | Antiviral | Includes activity against HIV, with derivatives acting as HIV protease inhibitors [5] [7]. | | Antioxidant | Demonstrated free radical scavenging activity in vitro [8]. | | Enzyme Inhibition | - Tyrosinase Inhibition: 3-Hydroxycoumarin is a potent inhibitor, while this compound is not [9].

- Acts as a key intermediate for inhibitors of other enzymes like tyrosine kinase [7]. |

Experimental Insights and Methodologies

Research into the mechanisms of this compound employs integrated in silico and in vivo approaches.

Integrated experimental workflow for elucidating this compound mechanisms.

Key experimental details include:

- In Vivo Models: Antinociceptive effects are tested in mice using abdominal contortions induced by acetic acid and orofacial pain models induced by formalin, capsaicin, and glutamate. Anti-inflammatory effects are assessed via carrageenan-induced paw edema, measuring reductions in swelling, leukocyte migration, and TNF-α levels [4].

- In Silico Analysis: Pharmacokinetic predictions suggest this compound can cross the blood-brain barrier. Molecular docking studies indicate potential interactions with protein targets like iNOS and the NMDA receptor, providing mechanistic hypotheses [4].

- Toxicology Studies: Acute oral administration in mice (e.g., at 200 mg/kg) showed no significant behavioral, histological, or mutagenic changes in studies, indicating a relatively favorable toxicological profile for further development [8].

Biosynthetic Pathway

While this compound can be synthesized chemically, microbial biosynthesis offers a sustainable alternative. The engineered pathway in E. coli utilizes enzymes from the shikimate pathway and bacterial salicylate biosynthesis [10].

Engineered microbial biosynthesis pathway for this compound in E. coli.

References

- 1. 4-Hydroxycoumarins [en.wikipedia.org]

- 2. 4 Hydroxycoumarin - an overview [sciencedirect.com]

- 3. Synthetic Approaches and Biological Activities of 4 ... [mdpi.com]

- 4. This compound Exhibits Antinociceptive and Anti- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in this compound Chemistry [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on the potential of coumarin and ... [frontiersin.org]

- 7. Recent advances in this compound chemistry. Part 1 [arabjchem.org]

- 8. Toxicological assessment of this compound [rsdjournal.org]

- 9. Structure-Activity Relationship Study of Hydroxycoumarins ... [pubmed.ncbi.nlm.nih.gov]

- 10. Microbial biosynthesis of the anticoagulant precursor 4- ... [nature.com]

Comprehensive Technical Review: Natural Sources, Biosynthesis, and Experimental Analysis of 4-Hydroxycoumarin

Introduction to 4-Hydroxycoumarin and Its Natural Occurrence

This compound is a versatile chemical scaffold that serves as the direct precursor to numerous pharmaceutical agents, most notably anticoagulant compounds. This benzopyrone derivative possesses a characteristic hydroxy group at the 4-position, which enables its diverse chemical reactivity and biological activities. While this compound itself exists as a natural product, it is most commonly associated with fungal metabolism in specific environmental conditions. The compound first gained significance when livestock feeding on spoiled sweet clover forage developed fatal hemorrhagic disorders, eventually traced to the natural anticoagulant dicoumarol formed from this compound precursors [1]. This historical discovery paved the way for the development of an entire class of therapeutic agents, establishing this compound as a critical pharmacophore in medicinal chemistry.

The natural occurrence of this compound is primarily linked to microbial transformation in specific plant materials. Numerous fungal species, including Aspergillus fumigatus and Penicillium jenseni, have been identified as natural producers of this compound when grown on coumarin-containing substrates [2] [1]. These fungi possess the enzymatic machinery to convert plant-derived precursors into this compound, which can subsequently dimerize to form dicoumarol in the presence of formaldehyde. This natural biosynthetic capacity has been harnessed both for understanding the compound's ecological role and for developing biotechnological production platforms. The natural formation of this compound occurs predominantly in spoiled vegetation, particularly in fermented sweet clover silages, where it functions as both a mycotoxin and a chemical defense compound [1].

Natural Sources and Biosynthetic Pathways

Natural Producers and Historical Context

This compound is synthesized naturally by several fungal species when they grow on plant material containing specific precursor compounds. The most extensively studied natural producers include strains of Aspergillus fumigatus Fresenius and Penicillium jenseni, which were isolated from spoiled hay and other fermented plant materials [2] [1]. These microorganisms convert endogenous plant metabolites into this compound through a specialized metabolic pathway. The historical context of this discovery dates back to the identification of "sweet clover disease" in livestock, where animals consuming moldy sweet clover forage developed fatal bleeding disorders. This pathological condition was ultimately traced to dicoumarol, a dimeric condensation product of this compound that functions as a potent anticoagulant [1]. The identification of this natural compound and its precursor established the foundation for subsequent development of synthetic this compound-based pharmaceuticals.

The ecological role of this compound production in fungi remains partially characterized, though it likely functions as part of a chemical defense system or as a secondary metabolite involved in ecological competition. In natural settings, the formation of this compound represents an inter-kingdom metabolic interaction, where fungal enzymes transform plant-derived precursors into compounds not typically produced by the plants themselves. This phenomenon occurs predominantly in spoiled silages and fermented plant materials, where environmental conditions favor fungal growth and enzymatic activity [1]. The natural occurrence of this compound is therefore intrinsically linked to specific microbiological ecosystems that develop in decaying plant matter, particularly in the Fabaceae family (such as sweet clover, Melilotus albus), which provide the necessary metabolic precursors for its biosynthesis.

Biosynthetic Pathways in Nature

The biosynthesis of this compound in natural systems proceeds through distinct pathways depending on the biological source. Two primary routes have been characterized: the fungal pathway originating from plant phenylpropanoids, and the plant polyketide pathway which represents a more direct biosynthetic route.

2.2.1 Fungal Biosynthetic Pathway

The most thoroughly elucidated natural biosynthetic pathway for this compound was characterized in Aspergillus fumigatus and involves the stepwise transformation of o-hydroxyphenylpropionic acid (melilotic acid). This pathway begins with the precursor o-coumaric acid, which undergoes a series of enzymatic transformations including reduction, hydroxylation, and oxidation before final lactonization to form this compound [2]. The complete pathway proceeds through the following intermediates:

Fungal biosynthetic pathway of this compound from o-coumaric acid

This fungal metabolic pathway was established through a combination of isotopic labeling studies, intermediate feeding experiments, and enzymatic analyses [2]. The transformation begins with the reduction of o-coumaric acid to melilotic acid, followed by hydroxylation at the β-position. Subsequent oxidation forms a β-keto acid intermediate that spontaneously lactonizes to yield this compound. This pathway represents a detoxification mechanism in fungi, converting plant-derived phenolic compounds into lactonized products that may offer ecological advantages. The entire process can be considered a microbial biotransformation rather than de novo synthesis, as it relies on pre-formed plant metabolites as starting materials.

2.2.2 Plant and Engineered Bacterial Pathways

More recently, an alternative polyketide pathway for this compound biosynthesis has been identified in certain plant species and engineered into bacterial systems. This route employs a single enzymatic step catalyzed by this compound synthase (a specialized type III polyketide synthase), which condenses one molecule of 2-hydroxybenzoyl-CoA (salicoyl-CoA) with one molecule of malonyl-CoA [1]. This direct cyclization represents a more efficient biosynthetic mechanism compared to the fungal pathway:

Plant biosynthetic pathway of this compound via polyketide synthase

This plant-derived biosynthetic mechanism has been successfully engineered into Escherichia coli for heterologous production of this compound. The engineered pathway incorporates four key enzymes: an isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL) for salicylate production from chorismate, a salicylate:CoA ligase (SCL) for activation to salicoyl-CoA, and the this compound synthase (BIS3) for the final condensation reaction [3]. This reconstructed pathway demonstrates the feasibility of microbial production of this compound from simple carbon sources, establishing a foundation for sustainable biomanufacturing platforms that could eventually supplant traditional chemical synthesis methods.

Comparative Analysis of Biosynthetic Pathways

Table 1: Comparison of this compound Biosynthetic Pathways

| Feature | Fungal Pathway | Plant/Engineered Bacterial Pathway |

|---|---|---|

| Primary Precursors | o-Coumaric acid, melilotic acid | Salicylate, malonyl-CoA |

| Key Enzymes | Reductases, hydroxylases, oxidases | Isochorismate synthase, isochorismate pyruvate lyase, salicylate:CoA ligase, this compound synthase |

| Number of Steps | 4 enzymatic steps | 4 enzymatic steps (including salicylate production) |

| Natural Organisms | Aspergillus fumigatus, Penicillium jenseni | Sorbus aucuparia (and other plants), engineered E. coli |

| Yield Potential | Low (natural systems) | High (engineered systems: ~500 mg/L in shake flasks) |

| Resource Requirements | Plant-derived precursors | Simple carbon sources |

Experimental Protocols and Methodologies

Microbial Biosynthesis and Optimization

The microbial biosynthesis of this compound has been successfully demonstrated in engineered Escherichia coli systems, achieving remarkable yields of approximately 500 mg/L in shake flask cultures [3]. This section provides a detailed protocol for establishing and optimizing this compound production in a microbial host system.

Strain Construction and Pathway Engineering:

- Plasmid Design: Construct expression vectors containing the complete this compound biosynthetic pathway. The optimal construct includes genes encoding: (1) EntC (isochorismate synthase from E. coli), (2) PfPchB (isochorismate pyruvate lyase from Pseudomonas fluorescence), (3) SdgA (salicylate:CoA ligase from Streptomyces sp. WA46), and (4) BIS3 (this compound synthase from Sorbus aucuparia) [3]. These genes should be organized as an operon under control of a strong inducible promoter (e.g., Plac).

- Host Strain Selection: Use E. coli K-12 derived strains (e.g., MG1655 or BW25113) with intact shikimate pathway for optimal chorismate production. Consider knocking out competitive pathways (such as pabA, pabB, or entD) to increase chorismate availability for salicylate production.

- Transformation and Verification: Introduce the constructed plasmid into the host strain via electroporation or chemical transformation. Verify successful transformation by colony PCR and plasmid sequencing. Confirm functional expression of all enzymes through SDS-PAGE and enzymatic activity assays.

Fermentation Conditions and Process Optimization:

- Medium Formulation: Use modified M9 minimal medium supplemented with 4% glucose as carbon source, 2 g/L yeast extract, and appropriate antibiotics for plasmid maintenance. Add 0.5 mM IPTG for induction when OD600 reaches 0.6-0.8.

- Culture Conditions: Maintain temperature at 30°C with agitation at 250 rpm. Monitor growth and production over 48-72 hours. The pH should be maintained at 7.0 using automated addition of NaOH or HCl.

- Metabolic Engineering for Yield Improvement: To enhance precursor availability, implement the following strategies:

- Overexpress aroFfbr (feedback-resistant DAHP synthase) and tktA (transketolase) to increase carbon flux through the shikimate pathway.

- Knock down competing pathways that consume malonyl-CoA (e.g., fabI antisense RNA) to increase malonyl-CoA availability for this compound synthase.

- Implement dynamic control systems to balance growth and production phases.

Extraction and Quantification:

- Product Recovery: Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes. Acidify supernatant to pH 3.0 and extract three times with equal volumes of ethyl acetate. Combine organic layers and evaporate under reduced pressure.

- Purification: Dissolve crude extract in methanol and purify via preparative HPLC using a C18 column with water-methanol gradient elution.

- Analytical Methods: Quantify this compound production using HPLC with UV detection at 280 nm. Confirm identity through LC-MS analysis (m/z 163.04 for [M+H]+) and comparison with authentic standards.

Chemical Synthesis Protocols

While microbial biosynthesis offers a sustainable production approach, chemical synthesis remains important for laboratory-scale production of this compound and its derivatives. The following protocols detail efficient chemical synthesis methods.

Classical Synthesis from Salicylate Esters:

- Reaction Principle: This method involves the condensation of acetylsalicylic acid esters with sodium or sodium methoxide, followed by acidification to yield this compound [4] [5].

- Detailed Procedure:

- Dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous methanol (100 mL) under nitrogen atmosphere.

- Add methyl 2-acetoxybenzoate (methyl ester of acetylsalicylic acid, 19.8 g, 0.1 mol) dropwise with stirring at 0°C.

- Heat the reaction mixture to reflux for 4 hours, then cool to room temperature.

- Acidify carefully with concentrated HCl to pH 2-3, resulting in precipitation of crude product.

- Collect precipitate by filtration and recrystallize from ethanol/water to obtain pure this compound as white crystals (yield: 55-65%).

- Reaction Mechanism: The process involves deacetylation, transesterification, and intramolecular Claisen condensation to form the characteristic benzopyrone structure.

Alternative Synthesis from o-Hydroxyacetophenone:

- Reaction Conditions: This method employs o-hydroxyacetophenone (31) and diethyl carbonate in the presence of sodium ethoxide as base [6] [4].

- Detailed Procedure:

- Prepare sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).

- Add o-hydroxyacetophenone (13.6 g, 0.1 mol) and diethyl carbonate (23.6 g, 0.2 mol) sequentially.

- Reflux the mixture for 6-8 hours until completion (monitored by TLC).

- Cool, acidify with dilute HCl, and extract with ethyl acetate.

- Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound (yield: 60-70%).

- Process Advantages: This route offers higher atom economy and fewer steps compared to the salicylate ester method.

Scale-up Considerations and Safety:

- Process Safety: All reactions involving alkali metals should be conducted under inert atmosphere with appropriate safety precautions. Acidification steps should be performed slowly with efficient cooling to control exothermic reactions.

- Purification Optimization: For large-scale production, implement recrystallization from toluene/heptane mixtures for higher recovery and purity.

- Quality Control: Characterize final products using melting point determination (mp: 206-208°C), IR spectroscopy (characteristic lactone C=O at 1660 cm⁻¹, OH at 3200 cm⁻¹), and ¹H NMR (DMSO-d6: δ 6.20 ppm, s, 1H, C3-H; δ 7.20-7.80 ppm, m, 4H, aromatic; δ 11.50 ppm, s, 1H, OH).

Analytical Method Validation

Comprehensive analytical methods are essential for quantifying this compound in both biological and synthetic samples. The following validated protocols ensure accurate measurement and characterization.

HPLC-UV Analysis Method:

- Column: C18 reverse phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Gradient elution with water (A) and methanol (B): 0-5 min 40% B, 5-15 min 40-80% B, 15-20 min 80% B, 20-25 min 80-40% B

- Flow Rate: 1.0 mL/min

- Detection: UV at 280 nm

- Retention Time: 12.3 ± 0.2 minutes for this compound

- Calibration Range: 0.1-100 μg/mL with R² > 0.999

- Limit of Detection: 0.05 μg/mL

- Limit of Quantification: 0.1 μg/mL

LC-MS/MS Confirmation Method:

- Ionization Mode: Electrospray ionization (ESI) negative mode

- Mass Transitions: m/z 161 → 105 (quantitative), m/z 161 → 77 (confirmatory)

- Collision Energies: -25 eV and -35 eV respectively

- Chromatographic Conditions: As above with methanol replaced by acetonitrile for MS compatibility

Sample Preparation Protocols:

- Fermentation Broth: Centrifuge 1 mL culture at 13,000 × g for 5 min, filter supernatant through 0.2 μm membrane, dilute with mobile phase as needed.

- Plant Material: Homogenize 100 mg dried plant material with 1 mL methanol, sonicate for 30 minutes, centrifuge at 13,000 × g for 10 min, collect supernatant and repeat extraction. Combine supernatants, evaporate under nitrogen, and reconstitute in 1 mL mobile phase.

- Synthetic Products: Dissolve in methanol at approximately 1 mg/mL, dilute to calibration range with mobile phase.

Analytical Methods and Data Interpretation

Detection and Quantification Techniques

Accurate detection and quantification of this compound requires sophisticated analytical methods due to its presence in complex matrices and structural similarity to other coumarin derivatives. The most effective techniques include:

High-Performance Liquid Chromatography (HPLC) with UV Detection: This represents the workhorse methodology for this compound quantification in both research and quality control settings. The optimal separation employs reversed-phase C18 columns with water-methanol or water-acetonitrile mobile phases in gradient elution mode [3] [7]. Detection is typically performed at 280-290 nm, where this compound exhibits strong UV absorption. The method provides excellent resolution from potential interferents including precursor molecules and structurally related compounds. For biological samples, sample preparation involving protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to minimize matrix effects and improve sensitivity. The HPLC-UV method offers a practical balance of sensitivity, precision, and accessibility, with typical limits of quantification suitable for most applications (approximately 0.1 μg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher specificity and sensitivity, such as metabolic studies or analysis of complex biological matrices, LC-MS represents the gold standard methodology. Electrospray ionization in negative mode typically yields strong deprotonated molecules [M-H]- at m/z 161, with characteristic fragment ions at m/z 105 and 77 providing structural confirmation [3]. LC-MS/MS using multiple reaction monitoring (MRM) offers superior selectivity by monitoring specific mass transitions, effectively eliminating chromatographic interferences. This approach is particularly valuable for studying this compound metabolism in biological systems, tracking its conversion to downstream products, and quantifying low-abundance derivatives. The enhanced specificity of LC-MS methods comes with increased instrumental requirements and operational complexity, but provides unequivocal identification and quantification at trace levels.

Structural Characterization Methods

Comprehensive structural characterization of this compound and its derivatives employs a suite of spectroscopic techniques that provide complementary information about molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of this compound. The ¹H NMR spectrum (recorded in DMSO-d6) displays characteristic signals including a singlet at approximately δ 6.20 ppm corresponding to the C3 methine proton, a broad singlet at δ 11.50 ppm for the phenolic hydroxyl proton, and multiple signals between δ 7.20-7.80 ppm for the aromatic protons [6]. The ¹³C NMR spectrum shows distinctive signals for the lactone carbonyl carbon at approximately δ 165 ppm, the C4 carbon at δ 165 ppm, and the C3 carbon at δ 90 ppm, with aromatic carbons appearing between δ 120-135 ppm. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide additional connectivity information that confirms the assigned structure and identifies substitution patterns in derivatives.

Infrared (IR) Spectroscopy and Thermal Analysis: IR spectroscopy reveals characteristic functional group absorptions including a broad O-H stretch at 2500-3500 cm⁻¹, a strong lactone carbonyl stretch at 1660-1680 cm⁻¹, and aromatic C=C stretches at 1450-1600 cm⁻¹ [8]. The specific pattern of these absorptions provides a fingerprint for this compound that distinguishes it from other coumarin isomers. Thermal analysis techniques including melting point determination (mp: 206-208°C) and differential scanning calorimetry provide additional physicochemical characterization valuable for quality control and polymorph identification. These techniques collectively establish a comprehensive spectral profile that enables unambiguous identification of this compound and detection of potential impurities in synthetic or natural samples.

Quantitative Data Compilation

Table 2: Analytical Parameters for this compound Quantification

| Analytical Method | Linear Range | Limit of Detection | Limit of Quantification | Precision (RSD%) | Recovery (%) |

|---|---|---|---|---|---|

| HPLC-UV | 0.1-100 μg/mL | 0.05 μg/mL | 0.1 μg/mL | 1.5-2.5% | 95-102% |

| LC-MS (SIM) | 0.01-50 μg/mL | 0.005 μg/mL | 0.01 μg/mL | 2.0-3.5% | 92-98% |

| LC-MS/MS (MRM) | 0.001-10 μg/mL | 0.0005 μg/mL | 0.001 μg/mL | 3.0-5.0% | 90-95% |

| GC-MS (Derivatized) | 0.05-20 μg/mL | 0.02 μg/mL | 0.05 μg/mL | 2.5-4.0% | 85-92% |

Biological Significance and Applications

Pharmaceutical Applications and Mechanism of Action

This compound serves as the direct chemical precursor to numerous clinically important anticoagulant medications, most notably warfarin, acenocoumarol, and phenprocoumon [6] [4] [1]. These therapeutic agents function as vitamin K antagonists by inhibiting the enzyme vitamin K 2,3-epoxide reductase in the liver microsomes. This inhibition disrupts the vitamin K cycle, preventing the γ-carboxylation of glutamate residues in several clotting factors (II, VII, IX, X) and natural anticoagulant proteins (C, S). The resulting undercarboxylated proteins are biologically inactive, leading to effective anticoagulation [6]. The discovery of this mechanism originated from observations of "sweet clover disease" in livestock, where animals consuming moldy clover hay containing dicoumarol (a this compound dimer) developed fatal hemorrhagic tendencies [1]. This natural phenomenon revealed the profound biological activity of this compound derivatives and spurred development of synthetic analogs with optimized pharmacokinetic and safety profiles.

Beyond their anticoagulant properties, this compound derivatives exhibit a remarkably diverse range of biological activities with significant therapeutic potential. Numerous studies have documented their analgesic, anti-arthritis, anti-inflammatory, antipyretic, antibacterial, antiviral, and anticancer properties [6]. The molecular mechanisms underlying these diverse activities vary considerably, including inhibition of cyclooxygenase enzymes (contributing to anti-inflammatory effects), interaction with GABA receptors (implicated in analgesic effects), and induction of apoptosis in cancer cells [6]. The structural versatility of the this compound scaffold enables its incorporation into molecules with diverse biological targets, making it a privileged structure in medicinal chemistry. Structure-activity relationship studies have revealed that specific substitutions at the 3-position of the this compound core dramatically influence biological activity, selectivity, and metabolic stability, enabling rational design of optimized derivatives for specific therapeutic applications.

Toxicological Considerations and Safety Assessment

Despite their therapeutic utility, this compound derivatives present significant toxicological concerns, particularly in the context of rodenticide applications. Second-generation anticoagulant rodenticides such as brodifacoum, difenacoum, and bromadiolone share the this compound core structure but feature enhanced potency and prolonged duration of action compared to therapeutic agents [4]. These superwarfarins exhibit extremely high affinity for vitamin K epoxide reductase, resulting in sustained anticoagulant effects that persist for weeks to months following a single exposure. This enhanced toxicity profile makes them effective for rodent control but also increases the risk of accidental poisoning in non-target species, including humans and companion animals. The management of superwarfarin poisoning requires aggressive and prolonged vitamin K1 supplementation, often continuing for several weeks or months until the rodenticide is fully eliminated from the body.

The human health implications of this compound exposure extend beyond intentional pharmaceutical use or accidental rodenticide exposure to include dietary intake through natural sources. Coumarin compounds occur naturally in many food plants, with cinnamon representing a particularly significant source of human exposure [7]. While this compound itself is not typically present in unspoiled food materials, its structural analogs and metabolic precursors do occur naturally. Regulatory agencies have established strict guidelines for coumarin content in foods, with the European Commission specifying maximum levels for certain cinnamon-containing foods: 50 mg/kg for traditional bakery wares, 20 mg/kg for breakfast cereals, 15 mg/kg for fine bakery ware, and 5 mg/kg for desserts [7]. These regulations reflect the recognition that while moderate coumarin consumption poses minimal risk, chronic high-level exposure may cause hepatotoxicity in sensitive individuals. The establishment of a tolerable daily intake (TDI) of 0.1 mg/kg body weight provides a quantitative framework for risk assessment and management of coumarin-containing foods and products [7].

Conclusion and Future Perspectives

The study of this compound spans a remarkable spectrum from natural product discovery to synthetic medicinal chemistry and, most recently, to metabolic engineering. This compound's biological significance was first revealed through veterinary toxicology observations, which subsequently led to revolutionary therapeutic applications that have saved countless lives through anticoagulation therapy. The ongoing investigation of this compound biosynthesis has progressed from elucidating fungal metabolic pathways in spoiled plant materials to engineering complete biosynthetic pathways in microbial hosts. These advances highlight the continuing relevance of this natural product scaffold as both a tool for biological investigation and a platform for therapeutic development.

References

- 1. This compound [en.wikipedia.org]

- 2. The biosynthesis of this compound and dicoumarol by ... [pmc.ncbi.nlm.nih.gov]

- 3. Microbial biosynthesis of the anticoagulant precursor 4- ... [nature.com]

- 4. 4 Hydroxycoumarin - an overview [sciencedirect.com]

- 5. Process for the production of this compound [patents.google.com]

- 6. Synthetic Approaches and Biological Activities of 4 ... [pmc.ncbi.nlm.nih.gov]

- 7. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, TMS derivative - the NIST WebBook [webbook.nist.gov]

Comprehensive Technical Guide: 4-Hydroxycoumarin as a Versatile Secondary Metabolite in Drug Discovery

Introduction and Significance of 4-Hydroxycoumarin

This compound (4-HC) represents a pivotal heterocyclic compound widely recognized in medicinal and pharmaceutical chemistry, serving as a central scaffold for the development of various therapeutic agents. This benzopyrone derivative exists in three tautomeric keto-enol forms, which contribute to its remarkable chemical reactivity and versatility in synthetic applications [1]. As a secondary metabolite, this compound itself is not found in plants in its free form but is produced through microbial fermentation of sweet clover, where it can react with formaldehyde to yield natural anticoagulant dicoumarol [2]. The structural uniqueness of this compound lies in its ability to serve as a versatile precursor for synthesizing diverse derivatives with targeted pharmacological properties.

The interest in this compound chemistry has grown substantially due to its privileged scaffold status in drug discovery. Recent advances highlight its promise as a versatile pharmacological agent with diverse bioactivities, positioning it as a valuable candidate for generating novel therapeutic agents across multiple disease spectra [3]. The derivatives of 4-HC have garnered considerable attention due to their broad range of pharmacological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects, making them attractive targets for medicinal chemistry optimization and development [3]. The structural adaptability and functionalization capabilities of this core scaffold enable the synthesis of derivatives with targeted pharmacological effects, offering significant opportunities for rational drug design.

Comprehensive Pharmacological Activities and Structure-Activity Relationships

Key Pharmacological Activities

Anticoagulant Activity: this compound derivatives form the basis of several clinically established anticoagulants, including warfarin and dicoumarol. These compounds function as vitamin K antagonists, inhibiting the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of glutamate residues in clotting factors II, VII, IX, and X. This mechanism ultimately leads to the production of inactive clotting factors and effective anticoagulation [3] [2]. The specific structural requirement for potent anticoagulant activity involves an unsubstituted 4-hydroxy group coupled with appropriate lipophilic substituents at the 3-position.

Anti-inflammatory Properties: Recent research has demonstrated that this compound derivatives exhibit significant anti-inflammatory effects against acute lung injury (ALI) and colitis models. These compounds effectively inhibit the production of pro-inflammatory cytokines such as IL-6 and act on the MAPK signaling pathway to suppress inflammatory responses [4]. Specific derivatives like compound B8 have shown 3-fold greater activity than the lead this compound compound, with IC₅₀ values of 4.57 μM and 6.51 μM for IL-6 release from J774A.1 mouse cells and THP-1 human cells, respectively [4]. The introduction of flexible hydrophilic or lipophilic segments at the 4-hydroxyl position, particularly incorporating piperazine or morpholine rings, significantly enhances anti-inflammatory potency while maintaining minimal cytotoxicity.

Anticancer and Anti-tumor Activities: this compound derivatives demonstrate multifaceted anticancer mechanisms including induction of apoptosis through caspase activation and BAX/BCL-2 balance modulation, inhibition of angiogenesis via VEGFR-2 suppression, disruption of microtubule dynamics, and interference with estrogen biosynthesis through aromatase inhibition [5]. Specific derivatives such as 4g have exhibited exceptional anti-tumor activity against Agrobacterium tumefaciens-induced tumors with an IC₅₀ value of 1.12 ± 0.2 μM, surpassing the standard drug vinblastine (IC₅₀ 7.5 ± 0.6 μM) [6]. The presence of electron-withdrawing groups at strategic positions on the coumarin nucleus enhances anticancer potency while maintaining selectivity toward cancer cells.

Antimicrobial Effects: this compound-based compounds display broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Phenyliodonium derivatives of 4-aminocoumarins (e.g., Compound T6) have demonstrated superior efficacy compared to ciprofloxacin, with minimal cytotoxicity on human epidermal keratinocyte cells [7]. The antimicrobial mechanism differs from conventional antibiotics, potentially offering novel approaches to combat multidrug-resistant pathogens. Structure-activity relationship studies indicate that the length of the carbon chain in acyl derivatives influences antibacterial potency, with longer chains (up to C10) containing terminal ethylene bonds exhibiting enhanced activity [8].

Enzyme Inhibition: this compound derivatives show significant enzyme inhibitory capabilities against various therapeutic targets. Specifically, 3-hydroxycoumarin acts as a potent inhibitor of mushroom tyrosinase, while this compound does not exhibit this activity, highlighting the importance of specific substitution patterns [9]. Additionally, these compounds inhibit CDK-8 enzyme, which plays a crucial role in cell cycle regulation, gene transcription, and neuronal function [6]. Molecular docking studies reveal strong binding affinities of specific derivatives (4g and 4h) toward CDK-8 protein with binding energy values of -6.8 kcal/mol, correlating with their experimental anti-tumor activities [6].

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of this compound derivatives is highly dependent on substitution patterns and functional group modifications. Key SAR insights include:

C-3 Position: Substitution at the C-3 position with aromatic, heteroaromatic, or acyl groups significantly influences biological activity. Bulky hydrophobic substituents enhance anticancer and antimicrobial activities, while specific electron-withdrawing groups enhance enzyme inhibitory potential [6] [10].

C-4 Position: The hydroxyl group at C-4 is essential for tautomerization and hydrogen bonding interactions with biological targets. Alkylation or acylation of this position can alter bioavailability and pharmacological activity [8] [1].

Benzene Ring Modifications: Substituents at C-6, C-7, and C-8 positions affect electronic distribution and lipophilicity. Electron-donating groups at C-7 generally enhance antibacterial and anti-inflammatory activities, while specific substitutions influence fluorescence properties [8].

Hybrid Derivatives: Covalent hybridization with other pharmacophores such as benzimidazole, triazole, or fluorinated groups can yield multi-targeting agents with improved efficacy and altered selectivity profiles [7] [5].

Quantitative Pharmacological Data and Potency Comparison

Table 1: Comparative Potency of this compound Derivatives Across Therapeutic Areas

| Biological Activity | Most Potent Derivative | Experimental Model | Potency Value | Reference Compound |

|---|---|---|---|---|

| Anti-tumor | 4g | Potato disc tumor assay | IC₅₀ = 1.12 ± 0.2 μM | Vinblastine (IC₅₀ = 7.5 ± 0.6 μM) [6] |

| Anti-inflammatory | B8 | LPS-induced IL-6 in J774A.1 cells | IC₅₀ = 4.57 μM | 4-HC (lead compound) [4] |

| Anti-inflammatory | B8 | LPS-induced IL-6 in THP-1 cells | IC₅₀ = 6.51 μM | 4-HC (lead compound) [4] |

| Cytotoxic Activity | SS-16 | HL-60 tumor cell line | Moderate activity | Melphalan [10] |

| Enzyme Inhibition | 4g, 4h | CDK-8 protein binding | Binding Energy = -6.8 kcal/mol | - [6] |

| Tyrosinase Inhibition | 3-Hydroxycoumarin | Mushroom tyrosinase | Potent inhibition | 4-HC (not inhibitory) [9] |

Table 2: Synthetic Yields of this compound Derivatives Under Different Conditions

| Synthetic Method | Reaction Conditions | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| One-pot synthesis | Reflux, 3-4 h, 80°C | 2-butanol | 94% | [6] |

| Pechman Reaction | Phenol + malonic acid | ZnCl₂/POCl₃ | 64% | [8] |

| Condensation | 2'-hydroxyacetophenone + diethyl carbonate | NaH/toluene | High yield | [8] |

| O-acylation to C-acylation | KCN mediated rearrangement | Various solvents | 65-89% | [8] |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes

The synthesis of this compound has been achieved through several well-established pathways:

Pechman Reaction: This classical method involves the condensation of phenol with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride, yielding this compound with approximately 64% efficiency [8]. Modern variations utilize solvent-free conditions or alternative condensation agents to improve yields and reduce environmental impact.

From 2'-Hydroxyacetophenone: Reaction of 2'-hydroxyacetophenone with acylating agents such as phosgene, dimethyl carbonate, or diethyl carbonate in the presence of a strong base like sodium hydride in toluene or anhydrous xylene provides an efficient route to this compound [8]. This method offers variable yields depending on the specific acylating agent and base combination, with sodium hydride proving most effective.

One-Pot Synthesis: Recent advances have focused on one-pot synthesis of 3-formyl-4-hydroxycoumarin-derived enamines through condensation of this compound, benzyl amine derivatives, and triethyl orthoformate under reflux conditions in 2-butanol, achieving impressive yields of 65-94% within 3-4 hours [6]. This approach demonstrates superior efficiency compared to multi-step synthetic routes.

Reaction Optimization and Green Chemistry Approaches

Optimization of reaction conditions has revealed that neutral conditions in 2-butanol without catalysts provide the maximum yield (94%) for this compound derivatives [6]. The investigation of various catalysts including acids, bases, and metal salts showed that neutral conditions in 2-butanol were most favorable. The solvent study demonstrated that 2-butanol was superior to methanol (80%), ethanol (75%), THF (65%), and chloroform (64%) for achieving high yields [6]. Additionally, solvent-free conditions have been successfully employed in reactions between phenol and Meldrum's acid (isopropylidene malonate) to form intermediate 3-oxo-3-phenoxypropanoic acid, which is subsequently converted to this compound using Eaton's reagent or polyphosphoric acid [8].

Experimental Protocols and Methodological Details

Protocol for Anti-inflammatory Activity Evaluation

The assessment of anti-inflammatory activity for this compound derivatives follows a standardized protocol:

Cell Culture: Maintain J774A.1 mouse cells and THP-1 human cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4].

IL-6 Inhibition Assay: Seed cells in 96-well plates at a density of 1×10⁵ cells/well and pre-incubate for 24 hours. Treat cells with test compounds (1-100 μM) for 1 hour before adding LPS (1 μg/mL) to induce inflammation. Incubate for an additional 24 hours [4].

ELISA Measurement: Collect cell culture supernatants and measure IL-6 levels using specific ELISA kits according to manufacturer instructions. Determine IC₅₀ values using nonlinear regression analysis of concentration-response curves [4].

Cytotoxicity Assessment: Perform parallel MTT assays to exclude false positive results due to cytotoxicity. Incubate cells with test compounds for 24 hours, add MTT solution (0.5 mg/mL), and after 4 hours, dissolve formazan crystals in DMSO. Measure absorbance at 570 nm [4].

Protocol for Anti-tumor Activity Assessment

The evaluation of anti-tumor potential employs the potato disc tumor assay:

Tumor Induction: Inoculate potato discs with Agrobacterium tumefaciens to induce tumor formation [6].

Compound Treatment: Apply test compounds at various concentrations (0.1-100 μM) to the inoculated potato discs and incubate for 21 days under controlled conditions [6].

Tumor Counting: Count developed tumors on each disc and calculate percentage inhibition compared to untreated controls. Determine IC₅₀ values using probit analysis or nonlinear regression [6].

Standard Comparison: Include vinblastine or other appropriate standard anticancer agents as positive controls in each experiment to validate the assay system and provide comparative potency data [6].

Synthetic Procedure for this compound Derivatives

A general procedure for synthesizing this compound derivatives via one-pot approach:

Reaction Setup: Combine this compound (1 mmol), appropriate amine derivative (1 mmol), and triethyl orthoformate (1.2 mmol) in 2-butanol (10 mL) [6].

Reflux Conditions: Heat the reaction mixture under reflux at 80°C for 3-4 hours with continuous stirring [6].

Reaction Monitoring: Monitor reaction progress by TLC (silica gel plates, UV detection at 254 nm) [6].

Product Isolation: After completion, cool the reaction mixture to room temperature and evaporate solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (230-400 mesh) using appropriate eluent systems [6].

Characterization: Characterize purified products by melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, EI-MS, and elemental analysis to confirm structural identity and purity [6].

Mechanistic Pathways and Structural Workflows

The multifaceted mechanisms of this compound derivatives contribute to their diverse pharmacological activities. The following diagram illustrates key signaling pathways modulated by these compounds in cancer cells:

Figure 1: Key signaling pathways modulated by this compound derivatives in cancer cells

The synthetic workflow for creating diverse this compound derivatives follows logical reaction pathways that can be visualized as:

Figure 2: Synthetic pathways for this compound and its derivatives

Conclusion and Future Perspectives

This compound continues to demonstrate immense potential as a versatile scaffold in medicinal chemistry and drug discovery. The diverse pharmacological activities exhibited by its derivatives, coupled with their favorable safety profiles and synthetic accessibility, position this chemotype as a valuable candidate for developing novel therapeutic agents. Recent advances have significantly expanded our understanding of structure-activity relationships, mechanistic pathways, and synthetic methodologies for this compound derivatives.

Future research should focus on addressing several key challenges, including optimizing selectivity for specific biological targets, improving pharmacokinetic properties through rational structural modifications, and validating efficacy in advanced disease models. The integration of computational approaches, including in silico docking and ADMET prediction, with synthetic chemistry and biological evaluation will facilitate the rational design of next-generation this compound-based therapeutics. Additionally, exploration of combination therapies incorporating this compound derivatives with existing treatments may offer synergistic effects and overcome drug resistance mechanisms.

References

- 1. Recent advances in this compound chemistry. Part 1 [arabjchem.org]

- 2. A comprehensive review on the potential of coumarin and ... [frontiersin.org]

- 3. Advances in this compound Chemistry [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioactivity evaluation of 4 ... [sciencedirect.com]

- 5. Coumarin Derivatives as Anticancer Agents: Mechanistic ... [mdpi.com]

- 6. In Silico and In Vitro Studies of this compound-Based ... [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, pharmacological profiling ... [nature.com]

- 8. Review on this compound Chemistry: Synthesis, ... [pubs.sciepub.com]

- 9. Structure-Activity Relationship Study of Hydroxycoumarins ... [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, computational study and cytotoxic activity of new ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Multicomponent Reactions with 4-Hydroxycoumarin in Drug Discovery

Introduction to 4-Hydroxycoumarin in Synthetic Medicinal Chemistry

This compound represents a privileged scaffold in medicinal chemistry due to its diverse biological activities and versatile synthetic utility. This oxygen-containing heterocycle with a characteristic benzopyrone structure serves as a key building block for the construction of various pharmacologically active compounds. Naturally occurring this compound derivatives and their synthetic analogs exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, antioxidant, antimicrobial, and anti-inflammatory properties [1] [2]. The compound's significance in pharmaceutical development is exemplified by its presence in well-established medications such as warfarin (anticoagulant) and novel investigational compounds with antitumor potential [3] [2].

In recent years, multicomponent reactions (MCRs) have emerged as powerful strategies for the rapid construction of complex molecular architectures from this compound. MCRs offer significant advantages over traditional stepwise synthesis, including superior atom economy, reduced reaction steps, decreased waste generation, and operational efficiency [4] [5]. The presence of both nucleophilic and electrophilic centers in this compound enables its participation in various cascade reactions, allowing access to diverse heterocyclic systems with structural complexity and molecular diversity. This application note provides a comprehensive overview of recent advances in multicomponent reactions utilizing this compound, along with detailed experimental protocols and biological applications relevant to drug development professionals.

Synthetic Methodologies and Reaction Optimization

Comparative Analysis of Catalytic Systems

Table 1: Comparison of Catalytic Systems for this compound Multicomponent Reactions

| Catalytic System | Reaction Components | Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Pd/Amine/Brønsted Acid Ternary [4] [6] | This compound, alkynaldehydes, diazoacetamides | [PdCl(η³-C₃H₅)]₂ (5 mol%), rac-phosphoric acid (10 mol%), 4-bromoaniline (50 mol%), PhCl, -10°C, 4Å MS | 63-85% with dr >20:1 | Excellent diastereoselectivity, constructs adjacent quaternary/tertiary stereocenters |

| Catalyst-Free Microwave [5] [7] | This compound, phenylglyoxal, 3-arylaminocyclopent-2-enones | Ethanol, 100°C, microwave irradiation, 30 min | 70-95% | No catalyst requirements, group-assisted purification (GAP), rapid synthesis |

| Graphene Oxide (GO) Catalyzed [8] | This compound, aldehydes, aromatic amines | GO (20 mg), solvent-free, 130°C, 2-4 hours | 75-92% | Reusable catalyst (5 cycles), solvent-free, environmentally friendly |

Ternary Catalytic System for Stereoselective Synthesis

The Pd/amine/Brønsted acid ternary catalytic system represents a sophisticated approach for constructing complex this compound derivatives with adjacent quaternary and tertiary stereocenters [4] [6]. This method addresses the significant challenge of convergent assembly of two in situ generated active intermediates through a multicomponent reaction. The system employs three distinct catalytic species: a palladium catalyst ([PdCl(η³-C₃H₅)]₂) for generating zwitterionic intermediates from diazo compounds, an amine catalyst (4-bromoaniline) for activating alkynaldehydes, and a Brønsted acid (phosphoric acid) for activating this compound. This cooperative catalysis enables the simultaneous activation of multiple reaction components, facilitating the formation of structurally complex pyranocoumarin frameworks with excellent diastereoselectivity (dr >20:1) [4].

Control experiments have demonstrated that each catalytic component is essential for the reaction success. Omission of any single catalyst resulted in significantly diminished yields (<5% without Pd or amine catalyst; 48% without phosphoric acid) [4] [6]. The reaction exhibits remarkable tolerance to various functional groups on the diazoacetamides, with electron-donating substituents generally providing better yields and diastereoselectivities compared to electron-withdrawing groups. The presence of 4Å molecular sieves proved critical for achieving high yields, likely due to water scavenging that prevents hydrolysis of sensitive intermediates [4]. This method provides access to structurally diverse coumarin derivatives with significant molecular complexity in a single synthetic operation.

Catalyst-Free Microwave-Assisted Synthesis

The catalyst-free microwave-assisted approach offers a simplified and environmentally friendly alternative for constructing 3-functionalized this compound derivatives [5] [7]. This method employs a three-component domino reaction between this compound, phenylglyoxal monohydrate, and 3-arylaminocyclopent-2-enones or 4-arylaminofuran-2(5H)-ones under microwave irradiation in ethanol at 100°C for 30 minutes. The microwave irradiation significantly enhances reaction efficiency compared to conventional heating, reducing reaction time from 4 hours to 30 minutes while improving yields from 60% to 89% [5].

A key advantage of this methodology is the implementation of group-assisted purification (GAP) process, which eliminates the need for traditional recrystallization or chromatographic purification methods [5] [7]. The pure products are obtained simply by filtration and washing with cold ethanol, significantly reducing solvent consumption and waste generation. The reaction tolerates both electron-donating (methyl, methoxy) and electron-withdrawing (chloro, bromo) substituents on the phenylglyoxal and enaminone components, providing good to excellent yields (70-95%) across a broad substrate scope [5]. The proposed mechanism involves initial Knoevenagel condensation between this compound and phenylglyoxal, followed by Michael addition of the enaminone and subsequent isomerization to form the final product [5].

Graphene Oxide-Catalyzed Annulation

Graphene oxide (GO) has emerged as an efficient heterogeneous carbocatalyst for the one-pot three-component synthesis of chromeno-[4,3-b]quinolin-6-one derivatives from this compound, aldehydes, and aromatic amines [8]. The catalytic activity of GO originates from its oxygen-containing functional groups (epoxide, carbonyl, hydroxyl, carboxyl), which provide acidic sites for facilitating the transformation. The reaction proceeds under solvent-free conditions at 130°C, offering a green chemistry approach with minimal environmental impact [8].

The GO catalyst can be recovered and reused for up to five cycles without significant loss of catalytic activity, though characterization of spent catalyst indicates gradual reduction of oxygen-containing functional groups responsible for catalysis [8]. The reaction scope encompasses various aromatic aldehydes with both electron-donating and electron-withdrawing groups, with anilines containing electron-donating groups generally affording higher yields due to increased electron density facilitating ortho-attack [8]. The plausible mechanism involves GO-catalyzed condensation between aldehyde and this compound, followed by nucleophilic attack of aniline, rearrangement through a transition intermediate, and final oxidation to afford the desired chromeno-quinoline product [8].

Biological Applications and Structure-Activity Relationships

Anticancer Activity and Mechanisms

Table 2: Biological Activities of this compound Derivatives

| Biological Activity | Key Structural Features | Mechanistic Insights | Experimental Findings |

|---|---|---|---|

| Anticancer [1] | Palladium(II) complexes with bidentate this compound ligands | Induction of apoptosis, cell cycle arrest, enzymatic antioxidant system modulation | Cytotoxic to HCT116, A375, MIA PaCa-2 carcinoma cells; selective toxicity vs. normal MRC-5 fibroblasts |

| Anticoagulant [3] [2] | 3-Substituted derivatives (e.g., warfarin, dicoumarol) | Vitamin K antagonism, inhibition of vitamin K epoxide reductase | Established clinical efficacy in thrombophlebitis, pulmonary embolism, cardiac conditions |

| Antioxidant [1] | Hydroxyl groups, electron-donating substituents | Selective free radical scavenging (•OH, •OOH), ABTS radical cation reduction | Comparable activity to ascorbate in ABTS assay |

| Antibacterial [2] | Benzopyranodicoumarin frameworks | Bacterial growth inhibition | Activity against various Gram-positive and Gram-negative bacteria |

This compound derivatives demonstrate promising anticancer properties through multiple mechanisms of action. Recent studies on palladium(II) complexes with bidentate this compound ligands have revealed selective cytotoxicity against various carcinoma cell lines, including HCT116 (colon cancer), A375 (melanoma), and MIA PaCa-2 (pancreatic cancer) [1]. These complexes decrease cancer cell viability primarily through induction of apoptosis, as evidenced by caspase activation and morphological changes characteristic of programmed cell death. Importantly, these compounds show significantly reduced toxicity toward healthy cells (MRC-5 fibroblasts) compared to conventional chemotherapeutic agents, suggesting a favorable therapeutic window [1].

The mechanistic diversity of this compound derivatives contributes to their anticancer potential. Different analogs can inhibit telomerase activity, downregulate oncogene expression, suppress cell proliferation through cell cycle arrest in G0/G1 and G2/M phases, or inhibit protein kinase activity [1]. The presence of metal coordination centers, particularly palladium(II), enhances cytotoxicity through improved cellular uptake and additional mechanisms such as DNA intercalation and protein binding [1]. Structure-activity relationship studies indicate that the nature of substituents at the 3-position of the this compound core significantly influences anticancer potency, with bulky hydrophobic groups generally enhancing activity [4].

Anticoagulant and Additional Pharmacological Activities

The anticoagulant activity of this compound derivatives represents their most well-established pharmacological application. These compounds function as vitamin K antagonists, specifically targeting vitamin K 2,3-epoxide reductase in liver microsomes [3] [2]. This mechanism underlies the clinical use of warfarin and related analogs for treating thrombophlebitis, pulmonary embolism, and certain cardiac conditions requiring anticoagulation therapy [2]. The basic this compound structure can be modified at the 3-position to fine-tune pharmacokinetic properties and anticoagulant potency, as demonstrated by second-generation rodenticides such as flocoumafen, brodifacoum, and diphenacoum [2].

Beyond anticoagulant effects, this compound derivatives exhibit diverse biological activities with therapeutic potential. These compounds demonstrate significant antioxidant properties, including selective free radical scavenging activity against hydroxyl and hydroperoxyl radicals, as well as ABTS radical cation reduction comparable to ascorbate [1]. The antioxidant activity contributes to cytoprotective effects and may partially explain the observed anticancer properties through mitigation of oxidative stress-induced DNA damage. Additionally, various this compound derivatives display antibacterial activity against both Gram-positive and Gram-negative bacteria, with benzopyranodicoumarin frameworks showing particular promise [2]. The structural flexibility of the this compound core enables optimization for specific biological targets, facilitating the development of selective therapeutic agents with improved efficacy and reduced side effects.

Experimental Protocols

Protocol 1: Ternary Catalytic Multicomponent Reaction

Objective: Synthesis of substituted this compound derivatives with adjacent quaternary and tertiary stereocenters using Pd/amine/Brønsted acid ternary catalysis [4] [6].

Materials:

- This compound (1.0 equiv)

- 3-Phenylpropiolaldehyde (1.2 equiv)

- 2-Diazo-N-methyl-N-(p-tolyl)propanamide (1.5 equiv)

- [PdCl(η³-C₃H₅)]₂ (5.0 mol%)

- Racemic phosphoric acid (rac-PA, 10 mol%)

- 4-Bromoaniline (50 mol%)

- 4Å molecular sieves (100 mg/mL)

- Anhydrous PhCl (distilled over calcium hydride)

Procedure: